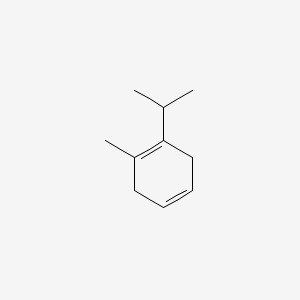

o-Mentha-1,4-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

60264-83-7 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

1-methyl-2-propan-2-ylcyclohexa-1,4-diene |

InChI |

InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h4-5,8H,6-7H2,1-3H3 |

InChI Key |

RXFJXUYDBQZLSW-UHFFFAOYSA-N |

SMILES |

CC1=C(CC=CC1)C(C)C |

Canonical SMILES |

CC1=C(CC=CC1)C(C)C |

Other CAS No. |

60264-83-7 |

Synonyms |

o-mentha-1,4-diene ortho-1,4-menthadiene |

Origin of Product |

United States |

Occurrence and Natural Distribution of O Mentha 1,4 Diene

Global Distribution Patterns of o-Mentha-1,4-diene in Plant Species

This compound, as a terpene, is found within the essential oils of plants ontosight.ai. While specific global distribution patterns for this compound are not extensively detailed in the available literature, the genus Mentha itself is widely distributed across temperate regions worldwide upv.es. The presence of terpenes in plant essential oils suggests their occurrence across a variety of plant species. Related compounds, such as p-Mentha-1,4-diene, have been identified in plants like Thymus laevigatus chemfaces.com and are known components of essential oils from various sources, including coriander, lemon, cumin, and celery thegoodscentscompany.com.

Specific Biological Sources and Localization within Plant Tissues (e.g., Essential Oils, Glandular Trichomes)

This compound is identified as a constituent of plant essential oils ontosight.ai. Essential oils are complex mixtures of volatile plant compounds, typically synthesized and stored within specialized plant structures, such as glandular trichomes. Although direct evidence detailing the precise localization of this compound within specific plant tissues like glandular trichomes is not explicitly provided in the current search results, its presence in essential oils indicates its production and storage within these oil-producing cellular compartments. For instance, p-Mentha-1,4-diene has been quantified in the essential oil of Thymus laevigatus, where it constituted 4.0% of the total oil chemfaces.com.

Ecological and Chemo-Ecological Roles of this compound in Plant-Environment Interactions

Terpenes, including this compound, are integral to plant-environment interactions, serving as defense mechanisms and participating in various ecological processes ontosight.aimdpi.com. These compounds can accumulate within plant tissues or be released as volatile organic compounds (VOCs), thereby fulfilling chemo-ecological functions. Their roles encompass defending plants against pathogens and insects, aiding in pollination, and facilitating plant-to-plant communication mdpi.com. While specific research focusing on the ecological roles of this compound is limited, related compounds like p-Mentha-1,4-diene have exhibited potential antimicrobial and antioxidant properties chemfaces.combiocrick.com. These observed properties suggest that this compound may also contribute to plant defense or possess similar bioactivities, although further dedicated studies are necessary for full elucidation ontosight.ai. Additionally, terpenes are subjects of interest in pharmaceutical research due to their potential therapeutic benefits, including anti-inflammatory and anticancer effects ontosight.ai.

Data Table: p-Mentha-1,4-diene Content in Thymus laevigatus Essential Oil

| Plant Species | Essential Oil Component | Percentage (%) | Source Reference |

| Thymus laevigatus | p-Mentha-1,4-diene | 4.0 | chemfaces.com |

List of Compound Names Mentioned in the Article

this compound

o-1,4-menthadiene

ortho-1,4-menthadiene

Terpenes

Terpenoids

Monoterpenes

Hemiterpenes

Sesquiterpenes

Diterpenes

Sesterterpenes

Triterpenes

Isoprene units

Isoprene

Carvone

Menthone

Cadina-1,4-diene

α-calacorene

α-cadinene

β-calacorene

Caryophyllene oxide

Globulol

trans-anethole

Carvacrol

p-Mentha-1,4-diene

p-mentha-1,3-diene

(Z)-Cadina-1(6),4-diene

(Z)-Muurola-4(14),5-diene

(E)-Cadina-1(6),4-diene

Menthona

Menthyl acetate (B1210297)

(R)-limonene

Rotundifolone

Piperitenone oxide

Piperitenone

p-menth-1,4(8)-dien-3-one

1-methyl-4-isopropylidene-1-cyclohexen-3-one

3-methyl-6-(1-methylethylidene)cyclohex-2-en-1-one

2-methyl-6-propan-2-ylidenecyclohex-2-en-1-one

Pulespenone

p-mentha-2,4-diene (B15193801)

2-Isopropyl-5-methyl-1,3-cyclohexadiene

5-Methyl-2-(1-methylethyl)-1,3-cyclohexadiene

Terpinolene

alpha-terpinolene

isoterpinene

1-methyl-4-(propan-2-ylidene)cyclohex-1-ene

delta-terpinene

beta-Terpinene

1,8-cineole

P-Mentha-1,4-Dien-7-Al

4-propan-2-ylcyclohexa-1,4-diene-1-carbaldehyde

Ethyl Oleate

Octadecanoic acid, ethyl ester

Eicosanoic acid, ethyl ester

8,11,14-Eicosatrienoic acid

1,9-Cyclohexadecadiene

Biosynthetic Pathways and Enzymology of O Mentha 1,4 Diene

Precursor Pathways to Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) in o-Mentha-1,4-diene Biosynthesis

All terpenoids, including monoterpenes, originate from two fundamental five-carbon (C5) precursors: isopentenyl diphosphate (IPP) and its allylic isomer, dimethylallyl diphosphate (DMAPP) mdpi.comscispace.comcimap.res.inresearchgate.netresearchgate.netnih.govnih.govoup.comcsic.esnih.govpnas.orgwikipedia.org. In plants, these crucial building blocks are synthesized through two distinct, yet interconnected, metabolic pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway cimap.res.inresearchgate.netnih.govnih.govoup.comcsic.espnas.orgwikipedia.orgpnas.orgnih.govbiorxiv.org. The interconversion of IPP to DMAPP is catalyzed by the enzyme isopentenyl diphosphate isomerase (IPPI) mdpi.comresearchgate.netoup.com. For monoterpene biosynthesis, the MEP pathway is considered the primary route, with the MVA pathway playing a secondary or supporting role pnas.orgbiorxiv.orgmdpi.com.

The mevalonate (MVA) pathway is primarily localized in the cytosol of plant cells and is known to synthesize IPP and DMAPP that are subsequently utilized for the production of sesquiterpenes, sterols, triterpenes, and other cytosolic isoprenoids cimap.res.inresearchgate.netnih.govnih.govpnas.orgwikipedia.orgpnas.orgnih.gov. The pathway begins with the condensation of two acetyl-CoA molecules, catalyzed by acetoacetyl-CoA thiolase (AACT), leading to the formation of HMG-CoA, which is then reduced to mevalonate. nih.govwikipedia.org While the MVA pathway is essential for various isoprenoid classes, its direct contribution to monoterpene synthesis, such as that of this compound, is generally considered less significant than that of the MEP pathway pnas.orgbiorxiv.orgmdpi.com. However, evidence suggests potential metabolic crosstalk between the MVA and MEP pathways, allowing for some exchange of precursors biorxiv.orgmdpi.com.

The methylerythritol phosphate (MEP) pathway, also referred to as the non-mevalonate pathway, is located within the plastids and serves as the principal source of IPP and DMAPP for the biosynthesis of monoterpenes, diterpenes, carotenoids, and plastid-localized isoprenoids scispace.comcimap.res.inresearchgate.netnih.govnih.govoup.comcsic.espnas.orgwikipedia.orgpnas.orgnih.govmdpi.comacademicjournals.orgresearchgate.net. This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate (GAP) as initial substrates, which are derived from glycolysis cimap.res.inresearchgate.netnih.govoup.comnih.govacademicjournals.orgresearchgate.net. The MEP pathway involves a series of seven enzymatic steps, starting with 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the rate-limiting step, followed by enzymes such as 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) cimap.res.inresearchgate.netoup.comnih.govmdpi.comacademicjournals.orgresearchgate.net. The MEP pathway efficiently produces both IPP and DMAPP, with IPPI potentially playing a role in optimizing the ratio of these precursors for downstream reactions cimap.res.inresearchgate.netoup.com. In some plant species, the MEP pathway's activity is regulated by the circadian clock, influencing the rhythmic emission of terpenoids pnas.org.

Enzymatic Cyclization and Isomerization Steps in this compound Formation

The synthesis of monoterpenes like this compound involves the conversion of the C10 precursor, geranyl diphosphate (GPP), into cyclic structures. GPP is formed by the geranyl diphosphate synthase (GPPS) enzyme through the condensation of IPP and DMAPP mdpi.comirost.irnih.gov. The critical step in generating the monoterpene skeleton is catalyzed by terpene synthases (TPSs), which mediate the cyclization of GPP scispace.compnas.orgmdpi.comresearchgate.netnih.govrsc.orgresearchgate.net. This process typically involves the ionization of the diphosphate group from GPP, leading to the formation of a geranyl carbocation, which can then undergo isomerization and subsequent cyclization reactions to form the characteristic monoterpene skeletons mdpi.compnas.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net.

Terpene synthases (TPSs) are a large and diverse family of enzymes responsible for catalyzing the complex carbocation-mediated cyclization reactions that generate the vast structural diversity of terpenes in plants scispace.compnas.orgmdpi.comresearchgate.netnih.govrsc.orgresearchgate.net. For monoterpene biosynthesis, TPSs utilize geranyl diphosphate (GPP) as their substrate mdpi.comcsic.esirost.irnih.govmdpi.comresearchgate.netnih.govresearchgate.net. The catalytic mechanism generally commences with the ionization of the diphosphate moiety from GPP, generating a geranyl carbocation. mdpi.compnas.orgmdpi.comnih.govrsc.orgresearchgate.netresearchgate.net This highly reactive intermediate can undergo rearrangement, often via isomerization to a linalyl cation, which is more conducive to cyclization. mdpi.comresearchgate.netresearchgate.net Subsequent intramolecular cyclization events, followed by proton elimination or water capture, lead to the formation of the final cyclic or acyclic monoterpene products. pnas.orgmdpi.com TPS enzymes are broadly classified into families, such as Class I and Class II, based on their conserved motifs and catalytic mechanisms, which dictate their substrate specificity and the types of carbocation rearrangements they facilitate nih.govresearchgate.net.

Within the Mentha genus, known for its production of p-menthane (B155814) monoterpenes, limonene (B3431351) synthase (LS) is recognized as a key enzyme in the pathway leading to these compounds nih.govnih.govresearchgate.netresearchgate.netosti.gov. Specifically, (4S)-limonene synthase catalyzes the cyclization of geranyl diphosphate (GPP) to (4S)-limonene, a cyclic intermediate that serves as a precursor to many oxygenated p-menthane monoterpenes nih.govnih.govresearchgate.netosti.gov. Given that this compound is an isomer of limonene and belongs to the p-menthane monoterpene family, it is highly probable that limonene synthase or related cyclases are involved in its biosynthesis nih.govosti.gov. The established mechanism for limonene synthase involves the initial formation of a geranyl carbocation, followed by isomerization to a linalyl cation, and subsequent cyclization to yield the α-terpinyl cation, which ultimately forms limonene researchgate.netnih.gov. While isopulegone (B1219328) isomerase is mentioned in the outline, direct evidence from the provided literature specifically implicating it in the direct formation of this compound is not prominent; the primary focus for cyclization in Mentha p-menthane biosynthesis lies with terpene synthases like limonene synthase nih.govnih.govresearchgate.netosti.gov.

Genetic and Molecular Regulation of this compound Biosynthetic Genes

The production of monoterpenes is tightly regulated at multiple levels, including the transcription of genes encoding biosynthetic enzymes and the post-transcriptional modulation of enzyme activity scispace.comacademicjournals.org. The expression of terpene synthase (TPS) genes and other enzymes in the monoterpene pathway is often subject to tissue-specific and developmental control, typically showing increased activity in specialized secretory structures like glandular trichomes during specific plant growth phases irost.irpnas.orgmpg.de.

Key Enzymes in Monoterpene Biosynthesis

| Enzyme Name | Abbreviation | Primary Role in Monoterpene Biosynthesis | Pathway Location |

| Isopentenyl Diphosphate Isomerase | IPPI | Catalyzes the interconversion of IPP to DMAPP. | Cytosol/Plastid |

| 1-Deoxy-D-xylulose-5-phosphate Synthase | DXS | Catalyzes the first committed step of the MEP pathway; converts pyruvate and GAP to DXP. | Plastid |

| 1-Deoxy-D-xylulose-5-phosphate Reductoisomerase | DXR | Catalyzes the conversion of DXP to MEP. | Plastid |

| 4-Hydroxy-3-methylbut-2-enyl Diphosphate Reductase | HDR | Catalyzes the final step of the MEP pathway, producing IPP and DMAPP. | Plastid |

| Geranyl Diphosphate Synthase | GPPS | Condenses IPP and DMAPP to form geranyl diphosphate (GPP), the C10 precursor for monoterpenes. | Plastid |

| Terpene Synthase (e.g., Limonene Synthase) | TPS (LS) | Catalyzes the cyclization of GPP to form the monoterpene skeleton (e.g., limonene in Mentha species). | Plastid |

Chemical Reactivity and Transformation Mechanisms of O Mentha 1,4 Diene

Detailed Reaction Mechanisms of o-Mentha-1,4-diene in Organic Reactions

The presence of conjugated double bonds in this compound makes it a versatile substrate for a range of organic reactions that forge new carbon-carbon bonds and construct cyclic systems.

C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to organic synthesis, and dienes like this compound are key participants in such transformations. Beyond cycloaddition reactions, other C-C bond-forming processes are relevant. For instance, cross-coupling reactions, often catalyzed by transition metals like palladium or nickel, are known to construct C-C bonds in 1,4-dienes through various mechanisms, including oxidative addition and reductive elimination steps vanderbilt.eduyoutube.com. Although specific examples involving this compound are not detailed, these general pathways represent potential routes for its functionalization.

A notable C-C bond-forming reaction involving 1,4-dienes is the di-π-methane rearrangement . This photochemical process transforms a 1,4-diene into a cyclopropane (B1198618) derivative through a biradical intermediate slideshare.netscribd.comchemarticle.commasterorganicchemistry.com. The mechanism typically involves the excitation of the diene to an excited state, followed by the formation of a biradical, which then cyclizes to form the cyclopropane ring. This reaction is a significant photochemical rearrangement that creates a new C-C bond and alters the carbon skeleton.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction stands out as a paramount C-C bond-forming and cycloaddition reaction for conjugated dienes vanderbilt.eduslideshare.netchemarticle.comresearchgate.netlibretexts.orgalevelchemistry.co.ukresearchgate.netmasterorganicchemistry.com. This [4+2] cycloaddition involves the concerted reaction between a conjugated diene (providing four π-electrons) and a dienophile (providing two π-electrons) to form a six-membered ring vanderbilt.eduslideshare.netscribd.comresearchgate.netlibretexts.orgresearchgate.netmasterorganicchemistry.com. The reaction proceeds through a single, cyclic transition state, characterized by the overlap of the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile, facilitating the formation of two new sigma bonds slideshare.net.

For this compound to participate effectively in a Diels-Alder reaction, it must adopt an s-cis conformation, a requirement for conjugated dienes alevelchemistry.co.uk. The reaction is generally favored when the diene is electron-rich and the dienophile is electron-poor, although inverse electron-demand Diels-Alder reactions can occur under different electronic conditions slideshare.netalevelchemistry.co.uk. The stereochemical integrity of the dienophile and the diene is typically preserved in the product, leading to stereospecific outcomes vanderbilt.eduscribd.com.

While specific Diels-Alder reactions of this compound are not detailed, its structure suggests it would readily undergo such transformations with appropriate dienophiles. Related mentha compounds, such as menthofuran, have been shown to react with maleic anhydride (B1165640) via Diels-Alder methodology researchgate.net.

Beyond the Diels-Alder reaction, photochemical [2+2] cycloadditions are also a known transformation for dienes, often involving excited states and potentially leading to cyclobutane (B1203170) derivatives researchgate.netresearchgate.net.

Isomerization Pathways and Conditions

Isomerization reactions can significantly alter the structure and reactivity of organic molecules. For cyclic systems like this compound, several isomerization pathways are conceivable.

Di-π-methane Rearrangement: As a photochemical process, this rearrangement is a key isomerization pathway for 1,4-dienes, converting them into cyclopropanes slideshare.netscribd.comchemarticle.commasterorganicchemistry.com. This transformation involves a shift of π-electron systems and bond formation, driven by light energy.

Wagner-Meerwein Rearrangements: Under strongly acidic conditions, the cyclohexene (B86901) ring system present in this compound is susceptible to Wagner-Meerwein rearrangements, which involve carbocation intermediates and the migration of alkyl groups to form more stable carbocations researchgate.netnih.gov.

Acid-Catalyzed Rearrangements: Related terpene derivatives undergo acid-catalyzed rearrangements, such as the isomerization of epoxides to dienes google.com or the reversible isomerization of isopulegone (B1219328) to pulegone (B1678340) through a free radical mechanism psu.edu. These examples highlight the propensity of terpene structures to isomerize under various conditions.

Specific conditions and detailed mechanisms for the isomerization of this compound itself are not extensively detailed in the provided literature, but its structure suggests susceptibility to both photochemical and acid-catalyzed rearrangements.

Photochemical and Thermal Transformations of this compound

The unsaturated nature of this compound makes it reactive towards both light and heat.

Photochemical Transformations: Photochemical reactions are primarily driven by the absorption of light energy, promoting molecules to excited states. For dienes, this can lead to cycloadditions, such as the Diels-Alder reaction or [2+2] cycloadditions researchgate.netresearchgate.net. The di-π-methane rearrangement is a significant photochemical isomerization pathway for 1,4-dienes, converting them into cyclopropane derivatives via a biradical intermediate slideshare.netscribd.comchemarticle.commasterorganicchemistry.com. UV exposure can also initiate isomerization processes in related compounds researchgate.net.

Thermal Transformations: Under thermal stress, monoterpenes, including dienes, can undergo various transformations such as dehydrogenation, hydrogenation, and oxidation, leading to a complex mixture of products. Pyrolysis of related terpene structures can also result in skeletal rearrangements and fragmentation. While specific thermal studies on this compound are limited, its double bonds are sites for potential thermal reactions.

Intermediates and Transition States in this compound Reactions

Understanding the intermediates and transition states involved in the reactions of this compound provides insight into their mechanisms.

Diels-Alder Reaction: This reaction is characterized by a concerted mechanism proceeding through a cyclic transition state vanderbilt.eduslideshare.netscribd.comresearchgate.netlibretexts.orgresearchgate.net. No discrete intermediates are typically formed during the reaction. The transition state involves the overlap of molecular orbitals between the diene and dienophile.

Di-π-methane Rearrangement: This photochemical isomerization proceeds via a biradical intermediate slideshare.netscribd.comchemarticle.commasterorganicchemistry.com. The initial photochemical excitation leads to the formation of this biradical, which then undergoes intramolecular bond formation to yield the cyclopropane product.

Other Reactions: While not directly studied for this compound, related reactions of dienes can involve carbocation intermediates (e.g., in acid-catalyzed additions) or primary ozonides and Criegee intermediates (in ozonolysis researchgate.net). The precise nature of intermediates and transition states for this compound would depend on the specific reaction conditions and reagents employed.

Advanced Analytical Characterization Methodologies for O Mentha 1,4 Diene

Chromatographic Separation and Purification Techniques

Chromatographic methods are fundamental for the isolation and purification of o-Mentha-1,4-diene from complex matrices, such as essential oils or synthetic reaction mixtures. The development of high-resolution separation techniques is crucial for obtaining the pure compound necessary for subsequent spectroscopic analysis and for accurate quantification.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound due to its high resolution and sensitivity. The development of a robust GC method involves the careful selection of the stationary phase, temperature programming, and detector. For terpenes and their isomers, non-polar or medium-polarity columns, such as those with dimethylpolysiloxane or phenyl-substituted polysiloxane phases, are commonly employed. nih.gov The retention index system is a valuable tool for the tentative identification of compounds by comparing their elution behavior to that of a series of n-alkanes. phytochemia.comgcms.cz

High-performance liquid chromatography (HPLC) offers a complementary approach, particularly for the purification of larger quantities of the compound or for the analysis of less volatile derivatives. Method development in HPLC for terpenes often involves reversed-phase chromatography with C18 columns and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative GC and HPLC Method Parameters for the Analysis of this compound

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase/Carrier Gas | Helium at 1 mL/min | Acetonitrile:Water (70:30, v/v) |

| Oven/Column Temperature | 60°C (2 min hold), then ramp to 240°C at 5°C/min | 30°C |

| Injector Temperature | 250°C | N/A |

| Detector | Flame Ionization Detector (FID) at 280°C | UV Detector at 210 nm |

| Injection Volume | 1 µL (1% in hexane) | 10 µL (1 mg/mL in acetonitrile) |

| Flow Rate | N/A | 1.0 mL/min |

Chiral Chromatography for Enantiomeric Resolution of this compound

Due to the presence of stereogenic centers, this compound can exist as enantiomers. The separation of these enantiomers is crucial as they may exhibit different biological activities. Chiral chromatography, particularly enantioselective gas chromatography (Es-GC), is the method of choice for the resolution of volatile enantiomers. researchgate.net Chiral stationary phases (CSPs) based on modified cyclodextrins are widely used for the separation of terpene enantiomers. researchgate.netmst.edunih.gov The selection of the appropriate cyclodextrin (B1172386) derivative and the optimization of the temperature program are critical for achieving baseline separation of the enantiomers.

Table 2: Representative Chiral GC Conditions for the Enantiomeric Resolution of this compound

| Parameter | Chiral Gas Chromatography (GC) |

| Column | Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Hydrogen at a linear velocity of 50 cm/s |

| Oven Temperature | Isothermal at 100°C |

| Injector Temperature | 220°C |

| Detector | Flame Ionization Detector (FID) at 250°C |

| Injection Volume | 0.5 µL (0.1% in pentane) |

Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methodological Aspects)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Advanced methodologies provide detailed insights into the connectivity of atoms, stereochemistry, and conformational preferences of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Pulse Sequences and Data Interpretation for Complex Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. uobasrah.edu.iq For complex isomers like this compound, one-dimensional (1D) ¹H and ¹³C NMR spectra may not be sufficient for complete assignment due to signal overlap. Two-dimensional (2D) NMR techniques are therefore essential. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, helping to establish the connectivity of adjacent protons in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H attachments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 135.0 |

| 2 | 5.8 - 6.0 (m) | 125.0 |

| 3 | 2.2 - 2.4 (m) | 30.0 |

| 4 | 5.4 - 5.6 (m) | 120.0 |

| 5 | 2.1 - 2.3 (m) | 28.0 |

| 6 | 2.5 - 2.7 (m) | 35.0 |

| 7 (Methyl on C1) | 1.7 - 1.8 (s) | 20.0 |

| 8 (Isopropyl on C2) | 2.0 - 2.2 (m) | 32.0 |

| 9, 10 (Methyls on C8) | 0.9 - 1.1 (d) | 21.0 |

Mass Spectrometry (MS): Fragmentation Analysis and High-Resolution Techniques

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. uni-saarland.de For terpenes with the molecular formula C₁₀H₁₆, distinguishing between isomers can be challenging as they often exhibit similar mass spectra. rsc.orgresearchgate.net

Electron ionization (EI) is a common ionization technique that induces fragmentation. The analysis of these fragments can provide clues about the structure of the parent molecule. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of their elemental composition. nih.govnih.gov

Table 4: Plausible Mass Spectrometry Fragmentation of this compound (EI-MS)

| m/z | Proposed Fragment | Comments |

| 136 | [C₁₀H₁₆]⁺˙ | Molecular ion |

| 121 | [C₉H₁₃]⁺ | Loss of a methyl radical (CH₃) |

| 93 | [C₇H₉]⁺ | Loss of a propyl radical (C₃H₇) from the isopropyl group |

| 79 | [C₆H₇]⁺ | Further fragmentation |

| 68 | [C₅H₈]⁺˙ | Retro-Diels-Alder fragmentation, characteristic for cyclohexadiene systems |

Infrared (IR) and Raman Spectroscopy: Conformational Analysis and Vibrational Assignment

The analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes. uit.noscielo.org.mx This information can be used for conformational analysis, as different conformers of the molecule will have distinct vibrational spectra.

Table 5: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretch (alkene) | 3000-3100 (m) | 3000-3100 (s) |

| C-H stretch (alkane) | 2850-3000 (s) | 2850-3000 (s) |

| C=C stretch (conjugated) | 1600-1650 (m) | 1600-1650 (vs) |

| C-H bend (alkene) | 650-1000 (s) | 1250-1400 (w) |

| C-H bend (alkane) | 1350-1480 (m) | 1350-1480 (m) |

(s = strong, m = medium, w = weak, vs = very strong)

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination

The determination of a chiral molecule's absolute configuration (AC) is a critical aspect of its characterization, particularly for natural products like this compound, where biological activity is often stereospecific. Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), provides a powerful, non-empirical approach for assigning the AC of molecules in solution. nih.gov

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mdpi.com The process involves two primary steps: the experimental measurement of the chiroptical properties of the compound and the quantum chemical (QC) prediction of these properties for a known stereoisomer. mdpi.com By comparing the experimental spectrum with the theoretically predicted spectrum, the absolute configuration can be confidently assigned. acs.org

For molecules like this compound, which may have weak UV absorption and a low ECD response, direct analysis can be challenging. In such cases, derivatization with an achiral chromophoric moiety, known as a "chiroptical probe," can be employed. nih.gov This probe attaches to the chiral substrate and generates a distinct chiroptical signal, making the determination of the AC more straightforward. nih.gov

Conformational Search: Identifying all stable conformations of the molecule at a given level of theory, as the chiroptical properties are a population-weighted average of all contributing conformers. acs.org

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict the ECD or ORD spectra for a specific enantiomer (e.g., the R or S configuration). acs.org

Spectral Comparison: Matching the sign and shape of the experimental spectrum to the calculated spectrum. A direct match confirms the absolute configuration of the analyzed sample. mdpi.comacs.org

This combination of experimental spectroscopy and theoretical calculation has become a routine and reliable tool for the stereochemical characterization of complex natural products. mdpi.comacs.org

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures like essential oils where this compound may be found. ijarnd.comresearchgate.net This approach combines the high resolving power of chromatography with the definitive identification capabilities of spectroscopy. chemijournal.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds. chemijournal.com In this method, a gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase. ajpaonline.com Each separated component then enters a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint for identification. ijarnd.comchemijournal.com

GC-MS is frequently used to determine the chemical composition of essential oils from various Mentha species. semanticscholar.orgaensiweb.comedu.krd The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known standards or with entries in spectral libraries like NIST. The following table outlines typical parameters for such an analysis.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Column | HP-5MS (or similar non-polar column), 30 m x 0.25 mm, 0.25 µm film thickness | Separates compounds based on boiling point and polarity. Non-polar columns are standard for essential oil analysis. |

| Carrier Gas | Helium (99.999%) | Inert gas that moves the sample through the column. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency. |

| Injector Temperature | 250°C - 280°C | Ensures rapid volatilization of the sample without thermal degradation. semanticscholar.orgaensiweb.com |

| Oven Temperature Program | Initial temp 50-60°C, ramp at 3-5°C/min to 240-280°C | A temperature gradient allows for the separation of compounds with a wide range of boiling points. aensiweb.commdpi.com |

| MS Ion Source | Electron Ionization (EI) | Standard ionization method that produces repeatable fragmentation patterns. |

| Ionization Energy | 70 eV | Standard energy for creating a library-searchable mass spectrum. semanticscholar.org |

| Mass Scan Range | 40-500 amu | Covers the expected mass range for most monoterpenes and sesquiterpenes. mdpi.com |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR is a powerful hyphenated technique that combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.comsemanticscholar.org This pairing is particularly advantageous for the analysis of natural products, as it allows for the direct structural analysis of compounds within a complex mixture, often without the need for tedious isolation. creative-biostructure.com

NMR provides definitive structural information, including the connectivity of atoms and stereochemistry, making it superior to other detectors for identifying isomers and novel or unstable compounds. mdpi.comsemanticscholar.org The coupling of LC with NMR has been refined through technological advancements such as cryogenic and microprobes, which significantly enhance sensitivity, a traditional limitation of NMR. mdpi.comnih.gov

LC-NMR can be operated in several modes, each offering unique advantages for comprehensive analysis.

| Mode | Description | Primary Application | Advantages | Limitations |

|---|---|---|---|---|

| On-Flow | NMR spectra are recorded continuously as the eluent flows through the NMR probe. creative-biostructure.com | Rapid screening of mixtures for major components. | Fast analysis time. creative-biostructure.com | Lower sensitivity; only suitable for high-concentration analytes. |

| Stopped-Flow | The HPLC flow is halted when a peak of interest is detected in the NMR flow cell, allowing for extended acquisition time. ijarnd.comcreative-biostructure.com | Detailed structural elucidation of specific, targeted compounds. | Greatly increased sensitivity and allows for more complex 2D NMR experiments. | Time-consuming; chromatography is paused during acquisition. |

| Loop/Peak Trapping | The eluent corresponding to a specific peak is diverted into a storage loop. The trapped peak can then be transferred to the NMR for analysis while the chromatography continues. | Analysis of multiple minor components from a single chromatographic run. | Increases throughput compared to stopped-flow; allows for long acquisition times. | Requires more complex hardware and control software. |

| LC-SPE-NMR | Peaks are trapped on individual solid-phase extraction (SPE) cartridges. The analyte is later eluted with a deuterated solvent directly into the NMR. news-medical.net | Structural analysis of low-concentration impurities or trace components. | Maximizes sensitivity by concentrating the sample and using fully deuterated solvents for analysis. news-medical.net | Offline process; potential for sample loss or degradation during trapping and elution. |

The integration of these advanced analytical methods provides a comprehensive toolkit for the unambiguous characterization of this compound, from its separation and identification within a complex matrix to the definitive assignment of its absolute stereochemistry.

Computational and Theoretical Studies of O Mentha 1,4 Diene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into a molecule's electronic configuration, charge distribution, and potential reaction sites. These calculations are foundational for predicting how a molecule will behave under various chemical conditions.

Density Functional Theory (DFT) Applications to o-Mentha-1,4-diene

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. DFT methods are valuable for calculating properties such as molecular geometries, electron densities, frontier molecular orbitals (HOMO/LUMO), and predicting reactivity based on these electronic features. While specific DFT studies detailing the electronic structure and reactivity of this compound were not found in the provided search results, DFT is a standard approach for investigating such properties in organic molecules researchgate.netresearchgate.net. Such studies would typically involve optimizing the molecular geometry of this compound and analyzing the distribution of electron density to identify potential sites of electrophilic or nucleophilic attack.

Ab Initio Methods for Property Prediction

Ab initio methods, which derive molecular properties directly from fundamental quantum mechanical principles without empirical parameters, offer a high degree of accuracy. These methods, such as Hartree-Fock, MP2, or coupled-cluster theories, can be employed to predict various molecular properties, including energies, bond lengths, vibrational frequencies, and reaction enthalpies. The search results did not yield specific ab initio calculations performed on this compound. However, in general, ab initio calculations are crucial for validating DFT results and for obtaining highly accurate thermochemical data and electronic properties for molecules like terpenes arxiv.org.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure and flexibility of molecules. For compounds like this compound, which possess a cyclic structure with potential for various spatial arrangements, these simulations can identify stable conformations and their relative energies. The search results did not provide specific molecular modeling or dynamics simulations for this compound. Typically, such studies would involve generating multiple starting conformations, performing energy minimization, and then simulating the molecule's movement over time to understand its conformational landscape and identify preferred structures nih.gov.

Reaction Pathway Modeling and Energetic Profiles of this compound Transformations

Modeling reaction pathways and energetic profiles allows for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies and reaction enthalpies. This is vital for understanding how this compound might transform under specific reaction conditions, such as acid catalysis or oxidation. The provided search results did not detail specific reaction pathway modeling or energetic profiles for transformations involving this compound. However, studies on related terpenes and cyclic dienes often employ DFT and ab initio methods to map out reaction mechanisms, predict intermediates, and determine the energy barriers for various transformations arxiv.orgresearchgate.netacs.org.

Biotransformation and Environmental Fate of O Mentha 1,4 Diene

Microbial and Enzymatic Degradation Pathways (Mechanistic Focus)

The biodegradation of monoterpenes is a significant process in the environmental cycling of these compounds. While specific detailed mechanistic studies on o-mentha-1,4-diene are limited in the provided literature, research on related monoterpenes and dienes offers insight into potential pathways. Microbial and enzymatic systems, including those found in bacteria, fungi, and insects, can transform monoterpenes through various oxidative and reductive processes.

Key transformations observed for related cyclic dienes and monoterpenes include:

Hydroxylation: Initial enzymatic attack often involves the introduction of hydroxyl groups. For instance, the fungus Stemphylium botryosum has been shown to biotransform γ-terpinene, a structurally related monoterpene, into p-mentha-1,4-dien-9-ol, a novel terpene alcohol mdpi.comresearchgate.net. This process likely involves cytochrome P450 monooxygenases, which are known for their efficiency in hydroxylating unactivated carbon atoms researchgate.net.

Oxidation: Following hydroxylation, further oxidation can occur. S. botryosum's biotransformation of γ-terpinene also leads to the oxidation of p-mentha-1,4-dien-9-ol to p-cymene-9-ol mdpi.comresearchgate.net. Similarly, insect larvae (S. litura) have been observed to convert γ-terpinene into carboxylic acid derivatives, such as p-mentha-1,4-dien-7-oic acid mdpi.com.

Isomerization and Cyclization: Metabolic pathways can also involve isomerization or cyclization reactions. For example, in the metabolism of pulegone (B1678340), a related monoterpene ketone, the metabolite p-mentha-1,4(8)-dien-3-one (piperitenone) is formed, indicating transformations of the cyclic diene structure europa.eu.

Aerobic and Anaerobic Degradation: Studies on monoterpenes in general indicate that both aerobic and anaerobic microbial degradation pathways exist oup.comuva.nl. These processes can lead to the complete mineralization of the compounds or the formation of various intermediate metabolites.

Table 1: Microbial and Enzymatic Transformations of Related Cyclic Dienes/Monoterpenes

| Substrate (Related Compound) | Biotransforming Agent (Organism/Enzyme) | Observed Product(s) | Mechanistic Insight | Citation(s) |

| γ-Terpinene | Stemphylium botryosum | p-mentha-1,4-dien-9-ol, p-cymene-9-ol | Hydroxylation at C9; subsequent oxidation to aromatic alcohol. | mdpi.comresearchgate.net |

| γ-Terpinene | Spodoptera litura larvae | p-mentha-1,4-dien-7-oic acid, p-cymen-7-oic acid | Oxidation of methyl group on isopropyl moiety to carboxylic acid. | mdpi.com |

| α-Pinene | Microbial biofilms | cis-2,8-p-menthadien-1-ol | Oxidation to a more soluble menthadienol derivative. | researchgate.net |

| Pulegone | Mammalian metabolic systems | p-mentha-1,4(8)-dien-3-one (piperitenone) | Formation of a doubly α,β-unsaturated ketone metabolite. | europa.eu |

Environmental Persistence and Degradation Kinetics in Different Compartments

The environmental persistence and degradation kinetics of this compound are influenced by its physical-chemical properties, such as volatility and solubility, and the environmental conditions it encounters in soil, water, and air. While specific quantitative data on the environmental half-life of this compound in different media are not extensively detailed in the provided snippets, general characteristics of monoterpenes can be inferred.

General Biodegradability: Monoterpenes, as a class, are generally considered biodegradable oup.comuva.nlgoogle.comgoogle.com. This suggests that this compound is likely to be degraded by microbial communities present in soil and aquatic environments. Studies on biodegradation kinetics in liquid and soil-slurry systems are available for monoterpenes oup.comuva.nl.

Release and Distribution: The use of this compound in consumer products and industrial processes indicates potential for release into the environment europa.eu. As a volatile compound, atmospheric transport is a possibility, while its presence in formulations suggests potential for release into wastewater or direct environmental contamination in soil and water.

Compartmental Kinetics: Specific degradation rates (e.g., half-lives) in soil, water, or sediment are not explicitly provided for this compound. However, the general fate of volatile organic compounds (VOCs) like monoterpenes involves partitioning between air, water, and soil, where they are subject to various degradation processes, including biodegradation, photolysis, and oxidation.

Photo-oxidation and Atmospheric Chemistry of this compound

This compound, possessing two carbon-carbon double bonds, is susceptible to atmospheric oxidation reactions initiated by common atmospheric oxidants such as hydroxyl (OH) radicals, ozone (O₃), and nitrogen oxides (NOx) murdoch.edu.auresearchgate.netacs.org. These reactions are critical in determining its atmospheric lifetime and the formation of secondary pollutants.

Ozonolysis: The ozonolysis of monoterpenes, including cyclic dienes, proceeds via the Criegee mechanism. This process involves the addition of ozone to the double bond, forming a primary ozonide that rapidly decomposes. This decomposition cleaves the double bond and generates carbonyl oxides (Criegee intermediates, CIs) and smaller carbonyl compounds murdoch.edu.auresearchgate.net. Criegee intermediates are highly reactive and can undergo unimolecular decomposition or react with other atmospheric species, contributing to secondary organic aerosol (SOA) formation murdoch.edu.auresearchgate.net.

Photo-oxidation and Singlet Oxygen: Monoterpenes can also undergo photo-oxidation, particularly through reactions with singlet oxygen (¹O₂), which is generated photochemically in the presence of oxygen and sensitizers acs.orgresearchgate.net. This process typically leads to the formation of hydroperoxide derivatives by addition to the double bonds acs.orgresearchgate.net. The presence of p-mentha-1,4-diene in the context of photo-oxidation reactions has been noted google.com.

Table 2: Atmospheric Oxidation Pathways of Monoterpenes (General)

| Oxidant | Reaction Type | Key Intermediates/Products | Significance | Citation(s) |

| OH Radical | Addition/Abstraction | Alkoxy radicals, hydroperoxy radicals, carbonyls | Primary degradation pathway; contributes to atmospheric lifetime and formation of secondary pollutants. | murdoch.edu.aunih.gov |

| Ozone (O₃) | Ozonolysis | Criegee Intermediates (CIs), aldehydes, ketones, LVP species | Cleavage of double bonds; CIs contribute to SOA formation. | murdoch.edu.auresearchgate.net |

| Singlet O₂ | Photo-oxidation | Hydroperoxides, epoxides | Occurs in the presence of light and sensitizers; contributes to oxidation products. | acs.orgresearchgate.net |

| NOx | Oxidation | Various oxidized species | Contributes to overall atmospheric oxidative capacity. | murdoch.edu.au |

Compound Name Table

this compound

γ-Terpinene

p-mentha-1,4-dien-9-ol

p-cymene-9-ol

p-mentha-1,4-dien-7-oic acid

p-cymen-7-oic acid

α-Pinene

cis-2,8-p-menthadien-1-ol

Pulegone

p-mentha-1,4(8)-dien-3-one (Piperitenone)

1,4-Cyclohexadiene

Applications of O Mentha 1,4 Diene in Non Medical Industries and Chemical Synthesis

o-Mentha-1,4-diene as a Chiral Synthon and Building Block in Complex Molecule Synthesis

The utility of chiral natural products as starting materials in the synthesis of complex molecules is a cornerstone of modern organic chemistry. This "chiral pool" synthesis approach leverages the inherent stereochemistry of a readily available molecule to introduce chirality into a synthetic target, bypassing the need for often complex asymmetric induction steps. This compound, with its defined stereochemistry, represents a potential chiral synthon, a building block used to introduce a specific molecular fragment with a desired spatial arrangement.

The reactivity of the diene system in this compound is a key feature for its application in synthesis. Dienes are versatile functional groups, readily participating in a variety of transformations. One of the most powerful of these is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. bohrium.commdpi.com The inherent chirality of this compound could be exploited in diastereoselective Diels-Alder reactions, where the existing stereocenter directs the approach of the dienophile, leading to the formation of a specific stereoisomer of the product. This is a powerful strategy for controlling the three-dimensional structure of complex cyclic systems.

Furthermore, the double bonds in this compound can be selectively functionalized through various reactions, including epoxidation, dihydroxylation, and hydroboration-oxidation, to introduce new stereocenters. The regioselectivity and stereoselectivity of these reactions can often be controlled by the existing chiral information within the molecule.

While specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, the principles of chiral pool synthesis strongly support its potential. For instance, its isomer, p-mentha-1,4-diene (γ-terpinene), has been utilized in the synthesis of chiral ligands for asymmetric catalysis. In one study, γ-terpinene was a key component in the one-step synthesis of isothiocineole, a chiral sulfide (B99878) used to mediate asymmetric epoxidations and aziridinations with excellent enantioselectivities. bristol.ac.uk This demonstrates the value of the menthadiene scaffold in transferring chirality and influencing the stereochemical outcome of reactions. The principles applied to γ-terpinene could logically be extended to this compound, suggesting its utility in the synthesis of novel chiral catalysts and complex molecular targets.

The table below summarizes the key types of reactions that highlight the potential of this compound as a chiral synthon.

| Reaction Type | Potential Application in Synthesis |

| Diels-Alder Cycloaddition | Diastereoselective formation of complex cyclic and bicyclic systems. |

| Asymmetric Epoxidation | Introduction of new stereocenters to form chiral epoxides. |

| Asymmetric Dihydroxylation | Formation of chiral diols, which are versatile synthetic intermediates. |

| Hydroboration-Oxidation | Regio- and stereoselective introduction of hydroxyl groups. |

| Catalytic Asymmetric Transformations | Use as a chiral ligand or starting material for the synthesis of chiral catalysts. researchgate.net |

Industrial Applications in Fragrance and Flavor Chemistry (Mechanistic/Synthesis Focus, not safety/dosage)

Terpenes and their derivatives are mainstays of the fragrance and flavor industry, prized for their diverse and often pleasant aromas. nbinno.com The menthane skeleton, in particular, is the basis for many well-known aroma chemicals. While direct industrial synthesis of fragrances from this compound is not widely reported, its isomer, p-mentha-1,4-diene (γ-terpinene), is a known component of many essential oils and is used in fragrance and flavor formulations for its fresh, citrusy, and herbal aroma. consolidated-chemical.comsbblgroup.com The chemical transformations of these related compounds provide a clear indication of the potential of this compound in this sector.

The industrial synthesis of fragrance and flavor compounds often involves the chemical modification of readily available natural precursors. For this compound, a key synthetic handle is the reactivity of its double bonds. These can be targeted through various reactions to produce a range of derivatives with different scent profiles.

Key Synthetic Transformations for Fragrance and Flavor Applications:

Hydrogenation: Selective hydrogenation of one or both double bonds in this compound would yield the corresponding o-menthenes and o-menthane. These saturated and partially saturated derivatives would likely possess different odor characteristics, potentially moving from a sharper, more herbaceous scent to a softer, more woody or camphoraceous aroma.

Oxidation: Oxidation of the double bonds can lead to a variety of valuable fragrance compounds. For example, epoxidation followed by rearrangement can yield alcohols and ketones with interesting scent profiles. Ozonolysis can cleave the ring to produce aldehydes and carboxylic acids, which are themselves important fragrance components or can be used as intermediates for further synthesis.

Isomerization: Acid-catalyzed isomerization can be used to convert this compound into other, potentially more valuable, menthadiene isomers. The position of the double bonds within the menthane ring system has a significant impact on the perceived aroma.

Biotransformation: A growing area of interest is the use of microorganisms or isolated enzymes to carry out specific transformations of terpenes. nih.govresearchgate.net These biocatalytic methods can offer high selectivity under mild conditions. For example, the biotransformation of α-pinene and β-pinene, which are also cyclic terpenes, has been shown to produce a variety of valuable flavor and aroma compounds, including verbenone, verbenol, and α-terpineol. researchgate.net It is plausible that similar biocatalytic routes could be developed for this compound to produce unique and valuable "natural" flavor and fragrance ingredients.

The table below outlines some potential synthetic routes from this compound to classes of fragrance and flavor compounds.

| Starting Material | Reaction | Product Class | Potential Aroma Profile |

| This compound | Selective Hydrogenation | o-Menthenes | Woody, minty, camphoraceous |

| This compound | Epoxidation/Rearrangement | Alcohols, Ketones | Floral, fruity, minty |

| This compound | Ozonolysis | Aldehydes, Carboxylic Acids | Green, fatty, citrus |

| This compound | Biotransformation | Oxygenated derivatives | Varied (e.g., floral, spicy, woody) |

Potential for this compound Derivatives in Materials Science (e.g., Polymer Precursors)

The drive towards sustainable materials has led to increased interest in the use of renewable resources, such as terpenes, as feedstocks for polymer synthesis. emerald.comdiva-portal.org The hydrocarbon backbone and reactive functional groups of terpenes make them attractive building blocks for a variety of polymers. While specific research on the use of this compound derivatives in materials science is limited, the broader field of terpene-based polymers provides a strong indication of its potential. nottingham.ac.uk

The key to utilizing this compound in polymer synthesis lies in its conversion into a suitable monomer. This typically involves the introduction of a polymerizable functional group onto the menthane skeleton. The diene functionality of this compound itself could potentially be used in polymerization reactions such as acyclic diene metathesis (ADMET), although this is more common for non-conjugated dienes. mdpi.com

A more likely approach would be the functionalization of the molecule to introduce groups amenable to common polymerization techniques. For example:

Introduction of Acrylate (B77674) or Methacrylate (B99206) Groups: The menthane ring can be functionalized with a hydroxyl group through reactions such as hydroboration-oxidation. This alcohol can then be esterified with acrylic acid or methacrylic acid to form a terpene-based acrylate or methacrylate monomer. Such monomers can undergo free-radical polymerization to produce polyacrylates or polymethacrylates. nih.gov The bulky, alicyclic structure of the menthane group would be expected to impart specific properties to the resulting polymer, such as a high glass transition temperature (Tg), improved thermal stability, and altered mechanical properties compared to conventional polyacrylates.

Synthesis of Diols and Diacids for Polyesters and Polyamides: The double bonds of this compound could be oxidatively cleaved to produce diacids or reduced and oxidized to form diols. These difunctional monomers could then be used in condensation polymerization reactions to produce polyesters or, after conversion of the diacid to a diamine, polyamides. The rigid, cyclic structure of the menthane unit would likely increase the stiffness and thermal resistance of the resulting polymer.

The table below illustrates potential pathways for the conversion of this compound into polymer precursors and the resulting polymer types.

| This compound Derivative | Polymerization Method | Polymer Type | Potential Properties |

| o-Menthane Acrylate/Methacrylate | Free-Radical Polymerization | Poly(meth)acrylate | High Tg, thermal stability, optical clarity |

| o-Menthane Diol | Condensation Polymerization (with a diacid) | Polyester | Increased stiffness, thermal resistance |

| o-Menthane Diacid | Condensation Polymerization (with a diol) | Polyester | Increased stiffness, thermal resistance |

| o-Menthane Diamine | Condensation Polymerization (with a diacid) | Polyamide | High strength, thermal stability |

The incorporation of the o-menthane moiety into a polymer backbone is a promising strategy for developing new, bio-based materials with unique properties. Further research into the functionalization of this compound and the polymerization of its derivatives is needed to fully realize this potential.

Future Directions and Emerging Research Avenues for O Mentha 1,4 Diene

Integration of Machine Learning and Artificial Intelligence in o-Mentha-1,4-diene Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of specific chemical compounds, and this compound is an ideal candidate for such in silico investigation. Given the current lack of extensive empirical data, predictive modeling can bridge knowledge gaps and guide efficient laboratory research.

Future research can focus on developing quantitative structure-activity relationship (QSAR) models to predict the biological activities of this compound and its potential derivatives. By leveraging datasets from structurally similar terpenes, algorithms could forecast properties ranging from antimicrobial and antioxidant capabilities to receptor binding affinities. Furthermore, ML models can predict spectroscopic data (NMR, IR, Mass Spectrometry), which would be invaluable for identifying and characterizing the compound in complex mixtures or as a product of novel synthetic routes. Retrosynthesis prediction tools, powered by AI, could also propose novel and efficient synthetic pathways to the molecule, which are currently not established.

Table 1: Potential Machine Learning Applications in this compound Research

| ML Model Type | Research Application | Input Data Required | Potential Outcome |

|---|---|---|---|

| Random Forest / Gradient Boosting | Prediction of Biological Activity (e.g., antioxidant, antimicrobial) | Molecular descriptors (e.g., LogP, polar surface area), fingerprint data from related terpenes. | Prioritization of this compound for specific biological assays; identification of key structural features for activity. |

| Graph Neural Networks (GNNs) | Prediction of Spectroscopic Properties (¹³C/¹H NMR shifts) | Molecular graph structure of this compound and its isomers. | Aiding in the structural elucidation and purity assessment of synthesized or isolated samples. |

| Recurrent Neural Networks (RNNs) | Retrosynthesis Pathway Prediction | Known chemical reactions and pathways for terpene synthesis. | Proposal of novel, efficient, and high-yield synthetic routes for laboratory validation. |

| Support Vector Machines (SVMs) | Classification of Reactivity | Electronic and steric descriptors, quantum chemical calculation results. | Identification of the most probable sites of reaction for electrophilic or radical attack, guiding experimental design. |

Sustainable and Bio-Renewable Production Methods for this compound

The future production of this compound will likely pivot away from traditional, often low-yield, chemical syntheses towards sustainable and bio-renewable methods. These approaches are critical for establishing an environmentally friendly and economically viable supply of the compound for research and potential commercial applications.

One of the most promising avenues is metabolic engineering. The biosynthetic pathways of related p-menthane (B155814) monoterpenes, such as menthol (B31143) in Mentha species, are well understood and begin with the cyclization of geranyl diphosphate (B83284). Researchers could explore identifying or engineering a novel terpene synthase (TPS) capable of cyclizing geranyl diphosphate into the o-menthane skeleton. This engineered TPS could then be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to establish a fermentation-based production platform. This approach allows for scalable, controlled, and sustainable manufacturing using renewable feedstocks like glucose.

Another approach involves the catalytic isomerization of more abundant, biorenewable terpenes. Feedstocks like α-pinene or limonene (B3431351), which are readily available from forestry and citrus industry waste streams, could potentially be converted to this compound using novel chemo-catalysts. bham.ac.uk Research in this area would focus on developing highly selective catalysts that favor the formation of the ortho-isomer over more thermodynamically stable para-isomers.

Table 2: Comparison of Potential Sustainable Production Routes for this compound

| Production Method | Principle | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Microbial Fermentation | Engineered E. coli or yeast harboring a specific o-menthadiene synthase gene. | High scalability, use of renewable feedstocks, high theoretical purity. | Discovery or engineering of a highly selective terpene synthase; optimization of metabolic flux. |

| Catalytic Isomerization | Chemo-catalytic rearrangement of abundant monoterpenes (e.g., pinene). | Utilization of existing industrial waste streams; potential for continuous flow processes. | Development of a catalyst with high selectivity for the ortho-isomer; catalyst poisoning and lifetime. |

| Cell-Free Biosynthesis | In vitro enzymatic cascade converting a precursor like geranyl diphosphate. | High product purity, avoidance of cellular toxicity issues, rapid process development. | Cost and stability of enzymes and cofactors; lower volumetric productivity compared to fermentation. |

Exploration of Unconventional Reactivity and Novel Transformations of this compound

The unique arrangement of the double bonds and alkyl substituents in this compound suggests a reactivity profile distinct from its more common isomers. The non-conjugated diene system, coupled with the steric and electronic influence of the adjacent methyl and isopropyl groups, opens the door for exploring unconventional transformations.

Future research could investigate selective functionalization of one of the two double bonds. For instance, selective epoxidation, dihydroxylation, or hydroboration-oxidation could yield a range of novel chiral synthons that are not easily accessible from other terpenes. The proximity of the alkyl groups may also enable unique intramolecular reactions, such as transannular cyclizations under specific acidic or photochemical conditions, leading to complex bicyclic or tricyclic frameworks. Furthermore, the application of modern catalytic methods, such as metathesis or C-H activation, could unlock entirely new reaction pathways, transforming this compound into valuable chemical intermediates for the synthesis of fine chemicals, pharmaceuticals, or advanced materials.

Interdisciplinary Research Paradigms for this compound Science

The full scientific potential of this compound can only be realized through collaborative, interdisciplinary research. The distinct stereochemistry and potential bioactivity of this compound make it a point of interest for multiple scientific fields.

Chemical Biology and Medicinal Chemistry: Chemists can synthesize a library of this compound derivatives, which can then be screened by biologists for novel therapeutic activities. Its structural similarity to other bioactive terpenes suggests potential applications in areas like anti-inflammatory or antimicrobial research. chemfaces.com

Materials Science and Polymer Chemistry: The diene functionality of this compound makes it a potential bio-renewable monomer for polymerization reactions. Collaboration with materials scientists could lead to the development of new bioplastics or elastomers with unique thermal and mechanical properties derived from this terpene.

Chemical Ecology: Ecologists and chemists could investigate the natural occurrence of this compound, however minor, in plant essential oils. Understanding its role in plant-insect or plant-pathogen interactions could reveal new applications in agriculture, for instance, as a natural pest repellent or attractant for beneficial insects.

Computational Chemistry and Experimental Synthesis: A tight feedback loop between computational chemists predicting reaction outcomes and synthetic chemists performing the experiments will be crucial. This synergy can accelerate the discovery of novel reactions and properties of this compound, making its exploration more efficient and targeted.

By embracing these future directions, the scientific community can systematically uncover the properties and potential applications of this compound, transforming it from a chemical curiosity into a valuable molecule for science and industry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.